(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Overview
Description
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds, such as 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides, have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity . Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment.
Mode of Action
It’s known that triazole derivatives can interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
If we consider its potential as a xanthine oxidase inhibitor, it could affect purine metabolism, leading to decreased production of uric acid, a key factor in gout .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
If it acts as a xanthine oxidase inhibitor, it could potentially reduce the production of uric acid, thereby alleviating the symptoms of gout .
Action Environment
It’s known that the compound is stable at room temperature , which could potentially influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This interaction suggests that the compound may play a role in biochemical reactions related to purine degradation.
Molecular Mechanism
It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase . This means that it can bind to both the enzyme and the enzyme-substrate complex, thereby inhibiting the enzyme’s activity.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. Given its inhibitory activity against xanthine oxidase , it may be involved in pathways related to purine metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol can be achieved through several methods. One common method involves the reaction of 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride in the presence of triethylamine in toluene at temperatures ranging from 20°C to 85°C . The reaction mixture is then treated with sodium hydroxide in ethanol and water, followed by heating under reflux conditions . The product is purified through silica gel column chromatography and washed with hexane/diisopropyl ether to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-phenyl-1,2,3-triazole: A similar compound with a different substitution pattern on the triazole ring.
2-Phenyl-2H-1,2,3-triazol-4-yl)methanol: Lacks the methyl group at the 5-position.
Uniqueness
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHJVMFMRIGUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340277 | |
Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13322-19-5 | |
Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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